

The Chemical Architecture of Montanine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Montanine**

Cat. No.: **B1251099**

[Get Quote](#)

An in-depth exploration of the structural and functional characteristics of **montanine**, a promising Amaryllidaceae alkaloid with significant therapeutic potential.

Core Chemical Identity

Montanine, a naturally occurring isoquinoline alkaloid, possesses a distinctive pentacyclic scaffold known as the 5,11-methanomorphanthridine core. This intricate ring system is a hallmark of a specific subgroup of Amaryllidaceae alkaloids and is fundamental to its biological activities. The empirical formula of **montanine** is $C_{17}H_{19}NO_4$, and it has a molecular weight of approximately 301.34 g/mol .

Structural Elucidation

The definitive chemical structure of **montanine** has been established through various spectroscopic techniques. For the purposes of unambiguous identification and computational modeling, the following chemical identifiers are provided:

Identifier	Value
IUPAC Name	(1R,2S,3R,4aR,5R,11bS)-2,3-dimethoxy-5,1-methanomorphanthridin-6-one
SMILES	COc1=C(OC)C=C2--INVALID-LINK--C1
InChI	InChI=1S/C17H19NO4/c1-20-14-12(21-2)5-9-7-18-8-10(17(9)18)6-11-15(22-16(11)13(14)4-9)3-10/h4-5,9-10,12,17H,6-8H2,1-2H3/t9-,10+,12?,17+/m1/s1
Molecular Formula	C ₁₇ H ₁₉ NO ₄
CAS Number	642-52-4[1]

Note: The stereochemistry presented in the IUPAC name, SMILES, and InChI is based on the most commonly cited enantiomer.

Physicochemical Properties

Understanding the physicochemical properties of **montanine** is crucial for its application in drug development, including formulation and pharmacokinetic studies.

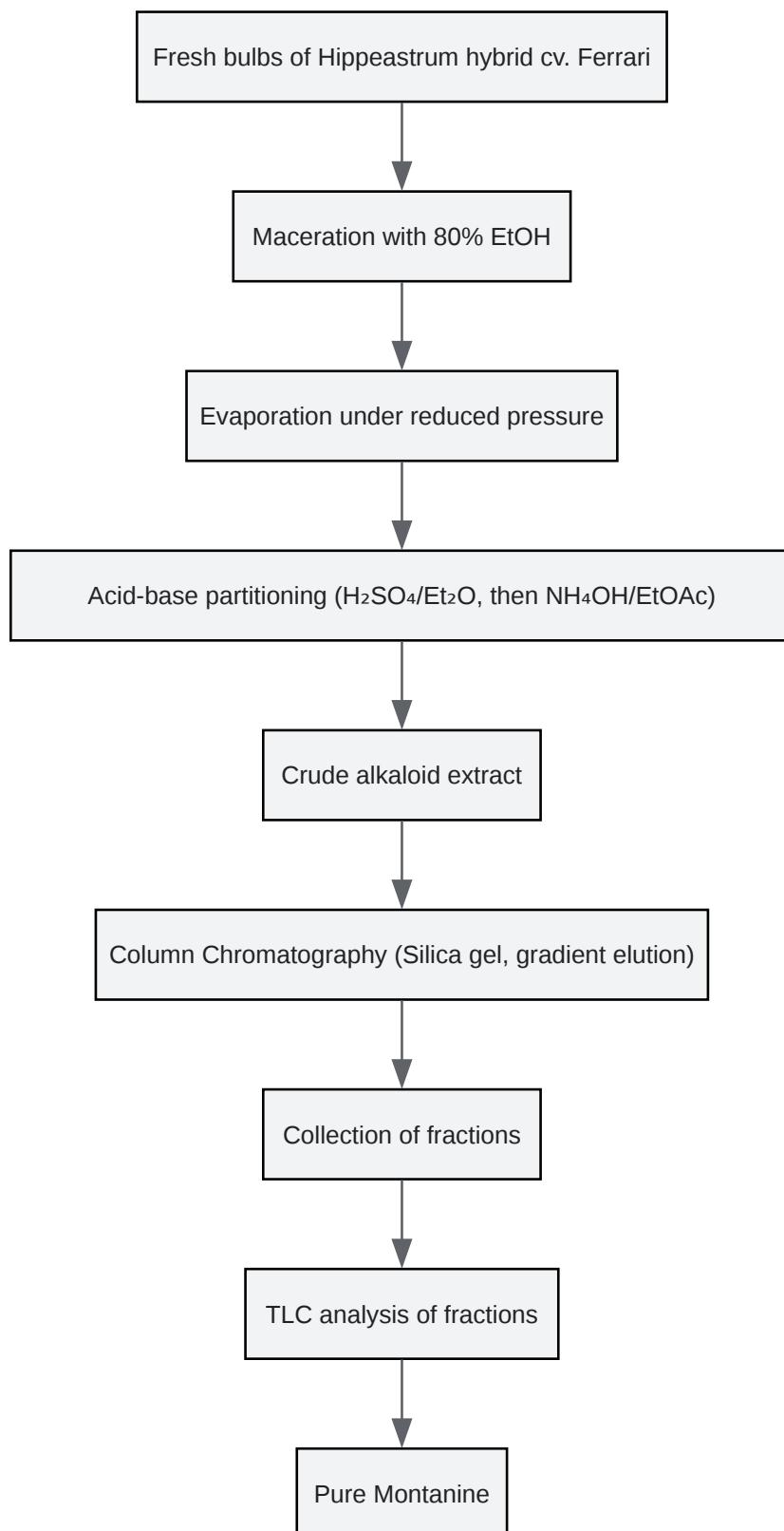
Property	Value	Source
Molecular Weight	301.34 g/mol	PubChem CID: 11087935
XLogP3	1.8	PubChem CID: 11087935
Hydrogen Bond Donor Count	0	PubChem CID: 11087935
Hydrogen Bond Acceptor Count	5	PubChem CID: 11087935
Rotatable Bond Count	2	PubChem CID: 11087935
Exact Mass	301.131408 g/mol	PubChem CID: 11087935
Monoisotopic Mass	301.131408 g/mol	PubChem CID: 11087935

Biological Activity: Focus on Cytotoxicity

A significant body of research has highlighted the potent cytotoxic effects of **montanine** against a range of human cancer cell lines. This has positioned it as a compound of interest for the development of novel anticancer therapeutics.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC_{50}) values of **montanine** against various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.


Cell Line	Cancer Type	IC_{50} (μ M)
Jurkat	T-cell leukemia	1.04
MOLT-4	T-cell leukemia	1.26
A549	Lung adenocarcinoma	1.09
HT-29	Colorectal adenocarcinoma	1.55
PANC-1	Pancreatic carcinoma	1.99
A2780	Ovarian carcinoma	1.35
HeLa	Cervical adenocarcinoma	1.48
MCF-7	Breast adenocarcinoma	1.42
SAOS-2	Osteosarcoma	1.87

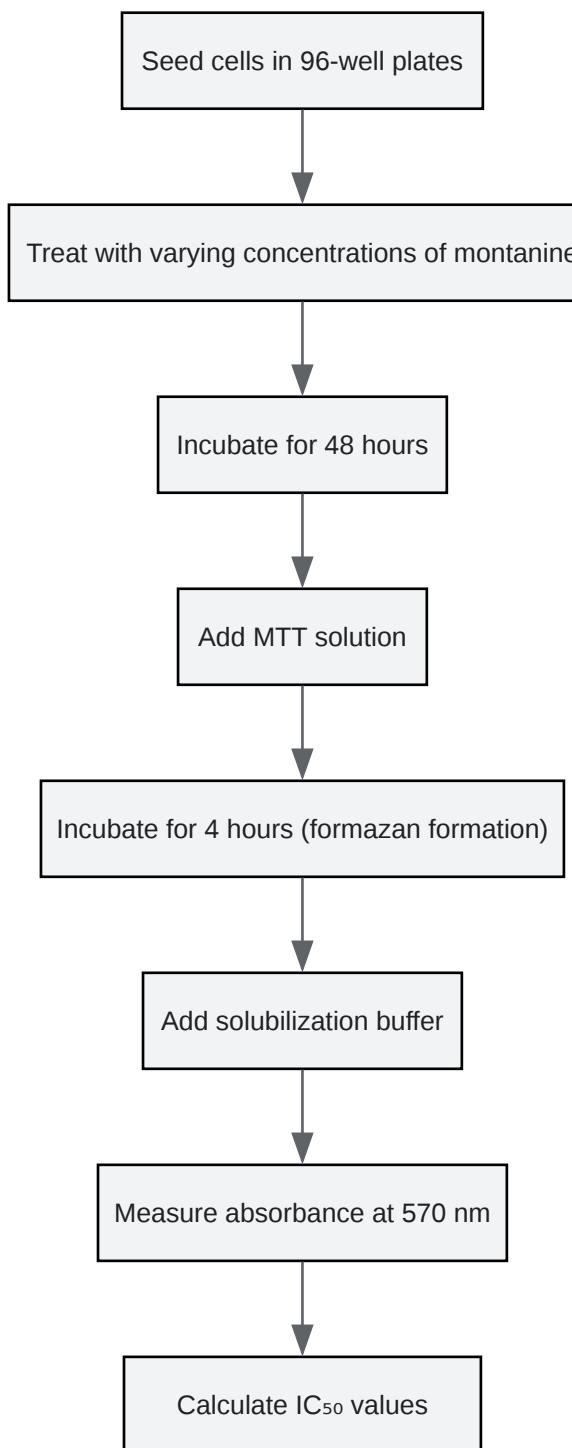
Experimental Protocols

Isolation and Purification of Montanine from *Hippeastrum hybrid cv. Ferrari*

This protocol outlines a typical procedure for the extraction and purification of **montanine** from plant material.

Workflow for **Montanine** Isolation

[Click to download full resolution via product page](#)


Caption: Workflow for the isolation of **montanine**.

- Extraction: Fresh bulbs of *Hippeastrum* hybrid cv. Ferrari are minced and macerated with 80% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
- Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is acidified with sulfuric acid and partitioned with diethyl ether to remove neutral compounds. The acidic aqueous phase is then basified with ammonium hydroxide and extracted with ethyl acetate to isolate the basic alkaloid fraction.
- Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol with increasing polarity.
- Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing **montanine** are pooled and further purified by preparative TLC or recrystallization to yield pure **montanine**.

MTT Assay for Cytotoxicity Assessment

This protocol details the methodology for determining the cytotoxic effects of **montanine** on cancer cell lines.

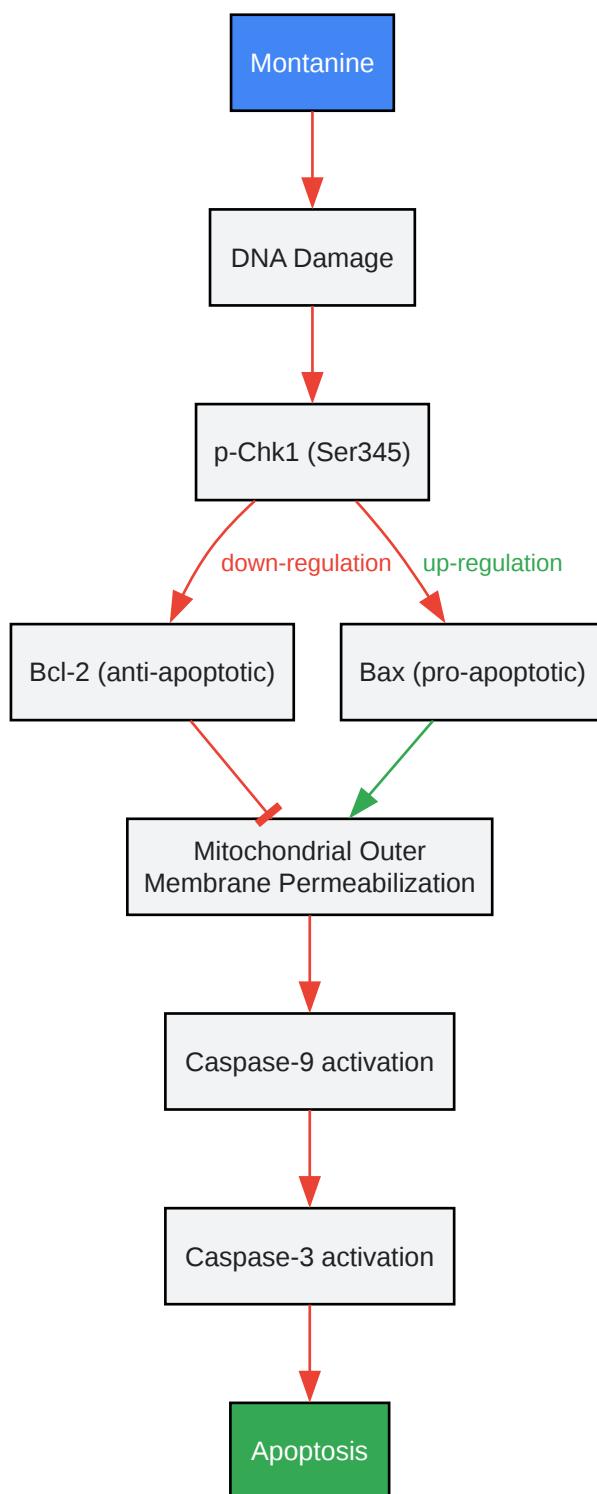
MTT Assay Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for an MTT cytotoxicity assay.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

- Compound Treatment: Cells are treated with a serial dilution of **montanine** in culture medium. Control wells receive vehicle only.
- Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The culture medium is removed, and a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by non-linear regression analysis.


Mechanism of Action: Induction of Apoptosis

Montanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism contributing to its cytotoxic activity.

Signaling Pathway of Montanine-Induced Apoptosis

Montanine treatment has been observed to modulate the expression of key proteins involved in the apoptotic cascade. A proposed signaling pathway involves the activation of the DNA damage response and subsequent engagement of the intrinsic apoptotic pathway.

Proposed Signaling Pathway for **Montanine**-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: **Montanine**-induced apoptotic signaling pathway.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a crucial technique to elucidate the molecular mechanisms of **montanine**-induced apoptosis by detecting changes in the expression levels of key regulatory proteins.

- **Cell Lysis:** Cancer cells are treated with **montanine** for a specified time, then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated Chk1, Bcl-2, Bax, cleaved caspase-3).
- **Secondary Antibody Incubation and Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β -actin or GAPDH).

This comprehensive guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for the study of **montanine**. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Montanine | C17H19NO4 | CID 11087935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Montanine: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251099#what-is-the-chemical-structure-of-montanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com